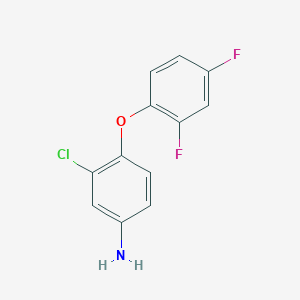

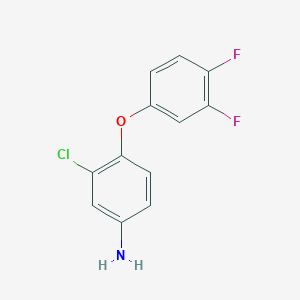

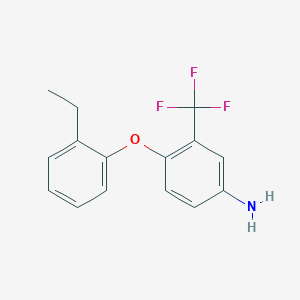

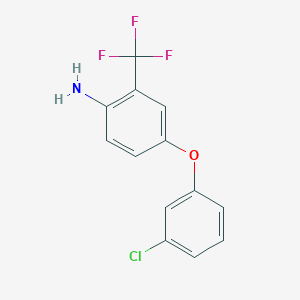

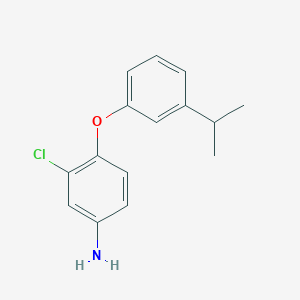

4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline" is a chemically interesting molecule due to the presence of both electron-withdrawing and electron-donating substituents, which can significantly affect its physical, chemical, and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with chloro, trifluoromethyl, and aniline groups have been investigated, providing insights into the behavior of similar molecular structures.

Synthesis Analysis

The synthesis of related trifluoromethyl aniline derivatives has been explored in various studies. For instance, a user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported, which could serve as a foundation for synthesizing the compound . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline has been achieved with high yield and minimal environmental pollution, suggesting that similar methods could be adapted for the synthesis of "4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline" .

Molecular Structure Analysis

Conformational studies of trifluoromethoxy aniline derivatives have shown that the trifluoromethoxy group can adopt a nearly perpendicular orientation to the arene ring, which could influence the overall molecular geometry and reactivity of the compound . The presence of the trifluoromethyl group and its position relative to other substituents can also affect the molecular structure, as seen in the vibrational analysis of various substituted anilines .

Chemical Reactions Analysis

The reactivity of trifluoromethoxy-substituted anilines has been explored, with metalation being a key step for structural elaboration . This suggests that "4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline" could undergo similar reactions, allowing for further functionalization. The electron-withdrawing effect of the trifluoromethyl group and the electron-donating effect of the aniline moiety can influence the reactivity patterns of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, revealing that trifluoromethyl and trifluoromethoxy groups can stabilize certain liquid crystalline phases . Vibrational spectroscopy studies have provided insights into the influence of substituents on the vibrational spectra of aniline derivatives . Theoretical computations, such as density functional theory (DFT), have been used to predict hyperconjugation interactions, HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) surfaces, which are crucial for understanding the chemical behavior of such molecules .

Wissenschaftliche Forschungsanwendungen

Potential Use in Nonlinear Optical Materials

4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline and its derivatives have been studied for their potential applications in nonlinear optical (NLO) materials. Research focusing on the vibrational analysis of similar compounds, such as 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline, has provided insights into the influence of electron-donating and withdrawing effects on their structure. These studies involve experimental techniques like Fourier Transform-Infrared and Fourier Transform-Raman, along with theoretical density functional theory computations to understand hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions (Revathi et al., 2017).

Synthesis of Polyurethane Cationomers

The compound has been used in the synthesis of polyurethane cationomers. For instance, variants like 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline have been synthesized and applied in the creation of polymeric films with fluorescent properties. These applications are particularly relevant in materials science, where the focus is on understanding the structure and photochromic mechanism of the salicylideneanil units, including the excited state intramolecular proton-transfer process (ESIPT) (Buruianǎ et al., 2005).

Electrochemical Synthesis in Solar Cells

A novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, structurally similar to 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline, has been successfully synthesized and used in the electrochemical synthesis of polymers. These polymers, especially when combined with graphene, have shown promising results in applications such as counter electrodes in the fabrication of dye-sensitized solar cells, demonstrating enhanced energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).

Development of Novel G-2 Melamine-Based Dendrimers

In the field of organic chemistry, 4-(n-Octyloxy)aniline, a compound closely related to 4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline, has been used in the development of novel G-2 melamine-based dendrimers. These dendrimers are notable for their potential in supramolecular chemistry, owing to their structural diversity and ability to self-assemble into nano-aggregates, which could have implications in various scientific and industrial applications (Morar et al., 2018).

Vibrational Spectroscopic Studies for Nonlinear Optical Properties

Further vibrational spectroscopic studies of compounds like 4-chloro-2-(trifluoromethyl) aniline have been conducted to understand their potential for microscopic nonlinear optical behavior. Such research is critical for the development of materials with unique optical properties that could be useful in various technological applications (Arivazhagan et al., 2012).

Eigenschaften

IUPAC Name |

4-(3-chlorophenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-8-2-1-3-9(6-8)19-10-4-5-12(18)11(7-10)13(15,16)17/h1-7H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGSHKYEHFUCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenoxy)-2-(trifluoromethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

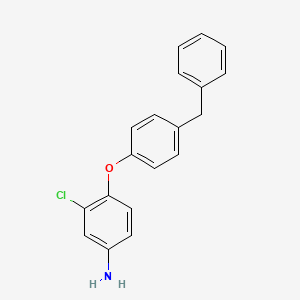

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)